molecular formula C21H17ClN2O2 B6056919 N'-(4-biphenylylacetyl)-4-chlorobenzohydrazide

N'-(4-biphenylylacetyl)-4-chlorobenzohydrazide

Cat. No. B6056919
M. Wt: 364.8 g/mol
InChI Key: KTAPNFZMWRJEHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-biphenylylacetyl)-4-chlorobenzohydrazide, commonly known as BACH, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. BACH is a hydrazide derivative of 4-chlorobenzoic acid, and its synthesis method involves the reaction of 4-chlorobenzoic acid with biphenyl-4-carboxylic acid hydrazide.

Mechanism of Action

The mechanism of action of BACH is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BACH has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. Additionally, BACH has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
BACH has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that BACH can inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. In vivo studies have shown that BACH can reduce the severity of inflammation in animal models of arthritis and colitis. Additionally, BACH has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

BACH has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify, making it readily available for use in various experiments. Additionally, BACH has been shown to exhibit low toxicity, making it a relatively safe compound to work with. However, one of the limitations of BACH is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, BACH has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of BACH. One of the directions is to further investigate its mechanism of action, particularly with regards to its effects on HDACs and the Nrf2 pathway. Additionally, future studies could focus on the development of BACH-based compounds with improved solubility and bioavailability. Furthermore, BACH could be studied for its potential use in combination with other drugs for the treatment of various diseases. Overall, the study of BACH has the potential to lead to the development of new drugs and materials with a wide range of applications.

Synthesis Methods

The synthesis of BACH involves the reaction of 4-chlorobenzoic acid with biphenyl-4-carboxylic acid hydrazide. The reaction takes place in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of BACH as a white solid, which is then purified using column chromatography.

Scientific Research Applications

BACH has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, BACH has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In material science, BACH has been used as a building block for the synthesis of various organic materials, including liquid crystals and polymers. In organic synthesis, BACH has been used as a reagent for the synthesis of various compounds.

properties

IUPAC Name

4-chloro-N'-[2-(4-phenylphenyl)acetyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2/c22-19-12-10-18(11-13-19)21(26)24-23-20(25)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-13H,14H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAPNFZMWRJEHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N'-[2-(4-phenylphenyl)acetyl]benzohydrazide

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